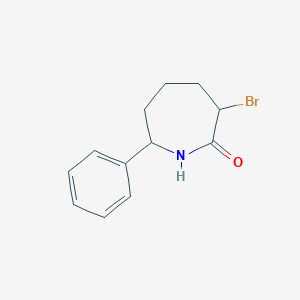

3-Bromo-7-phenyl-hexahydroazepin-2-one

Description

3-Bromo-7-phenyl-hexahydroazepin-2-one is a seven-membered lactam (cyclic amide) featuring a saturated azepine ring system. Key structural attributes include:

- Phenyl group at position 7, contributing to hydrophobic interactions and steric bulk.

- Hexahydroazepin-2-one core, a conformationally flexible scaffold common in bioactive molecules and synthetic intermediates.

This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, leveraging its bromine atom for functionalization (e.g., Suzuki-Miyaura coupling) and its lactam ring for stability .

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

3-bromo-7-phenylazepan-2-one |

InChI |

InChI=1S/C12H14BrNO/c13-10-7-4-8-11(14-12(10)15)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,14,15) |

InChI Key |

DVOBTYUMSBEKMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC(=O)C(C1)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 3-Bromo-7-phenyl-hexahydroazepin-2-one with pharmacologically relevant lactams and heterocycles from literature and regulatory sources:

Key Differences and Implications

a) Ring Saturation and Flexibility

- The hexahydroazepin-2-one core is fully saturated, enabling conformational flexibility, which contrasts with the partially unsaturated benzodiazepin-2-one (e.g., flurazepam derivatives). Saturation may reduce π-π stacking but enhance adaptability in binding pockets .

b) Halogen Substituents

- Bromine (Br) vs. Chlorine (Cl) : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions, making it superior for cross-coupling reactions compared to chlorine .

- Fluorophenyl (F-Ph) vs. Phenyl (Ph) : Fluorine’s electronegativity in benzodiazepines improves metabolic stability and membrane permeability, whereas the phenyl group in the target compound primarily contributes to hydrophobicity.

c) Pharmacological Relevance

- Benzodiazepin-2-one derivatives (e.g., flurazepam impurities) are associated with central nervous system activity, whereas This compound lacks documented biological data. Its structural features suggest utility as a synthetic building block rather than a direct bioactive agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.